molecular formula C25H30Cl2N2O2 B2725751 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185478-22-1

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2725751
CAS No.: 1185478-22-1
M. Wt: 461.43
InChI Key: BAWXCLUKPBDDHQ-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that belongs to the class of biaryl ether derivatives. It is characterized by its biphenyl structure connected through an ether linkage to a substituted piperazine ring. This compound has garnered attention due to its potential therapeutic applications and its role as a pharmacological agent in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several key steps:

  • Formation of the Biphenyl Ether: : The initial step involves the coupling of 4-bromobiphenyl with an appropriate hydroxylated compound under conditions of nucleophilic substitution, often employing a palladium catalyst.

  • Piperazine Functionalization: : The resultant biphenyl ether is then reacted with a 4-phenylpiperazine derivative in the presence of a base such as potassium carbonate, facilitating the formation of the desired propanol structure.

  • Hydrochloride Formation: : The final product is often converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility for pharmaceutical applications.

Industrial Production Methods:

On an industrial scale, the production of this compound follows similar synthetic routes but on a larger scale, emphasizing optimized reaction conditions for yield, purity, and cost-effectiveness. Typically, continuous flow reactors and automated systems are employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Under oxidative conditions, the hydroxyl group in the propanol moiety may be converted to a ketone, affecting its pharmacokinetic properties.

  • Reduction: : Reductive environments might target the biphenyl rings or the piperazine nitrogen, altering the compound's bioactivity.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and piperazine rings, facilitating structural modifications for derivative synthesis.

Common Reagents and Conditions:

  • Oxidation: : Agents like PCC (Pyridinium chlorochromate) or Swern oxidation.

  • Reduction: : LiAlH4 (Lithium aluminium hydride) for strong reductions; catalytic hydrogenation for milder conditions.

  • Substitution: : Halogenating agents such as NBS (N-Bromosuccinimide) for electrophilic substitutions; nucleophiles like sodium methoxide for nucleophilic substitutions.

Major Products:

The major products from these reactions include various ketone, alcohol, and substituted derivatives that are evaluated for enhanced pharmacological properties.

Scientific Research Applications

Chemistry:

  • Used as a ligand in complexation reactions and as a precursor for synthesizing more complex molecules.

Biology:

  • Explored for its potential interactions with biological receptors and enzymes, aiding in the study of biochemical pathways.

Medicine:

  • Investigated for its potential therapeutic benefits in treating neurological disorders, given its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Industry:

  • Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery efforts.

Mechanism of Action

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects primarily through interaction with specific neurotransmitter receptors in the brain, including serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmission pathways, potentially altering mood, cognition, and perception. Its precise mechanism may involve agonistic or antagonistic activity, depending on the receptor subtype and the context of its use.

Comparison with Similar Compounds

  • 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: : Differing by a methyl group on the piperazine ring.

  • 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: : Featuring an ethyl group substitution.

  • 1-(2,4-Dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: : Incorporating a dichlorophenoxy moiety in place of the biphenyl.

Uniqueness:

The unique structural features of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, such as its specific biphenyl and piperazine substitutions, grant it distinct pharmacological properties. These include a favorable binding affinity for certain neurotransmitter receptors and a distinctive metabolic profile, making it a valuable compound for both research and potential therapeutic applications.

Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound notable for its potential pharmacological applications. It belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities, including antipsychotic and antidepressant effects. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Molecular Structure and Properties

The compound has a molecular weight of approximately 457.39 g/mol and features a biphenyl moiety along with a piperazine ring. Its structural formula can be represented as follows:

C24H30Cl2N2O\text{C}_{24}\text{H}_{30}\text{Cl}_2\text{N}_2\text{O}

Key physical properties include:

  • Melting Point : Not specified in the sources.
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and acetonitrile.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : Biphenyl derivatives and piperazine precursors.
  • Reagents : Common solvents include DMSO or acetonitrile.
  • Purification : Techniques such as recrystallization or chromatography are utilized to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures often exhibit antagonist activity at serotonin receptors, contributing to their therapeutic effects in mood disorders .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Dopamine Receptor Interaction Exhibits selective agonist activity at D3 dopamine receptors while being inactive at D2 receptors .
Serotonin Receptor Modulation Likely acts as an antagonist at serotonin receptors, influencing mood regulation.
Antidepressant Effects Potentially effective in treating depressive disorders due to its receptor interactions .

Study on Dopamine Receptors

In a study investigating structure–activity relationships (SAR), various analogs of similar compounds were synthesized and tested for their activity at dopamine receptors. The findings indicated that modifications to the piperazine core could enhance D3 receptor selectivity while minimizing D2 receptor antagonism .

Antidepressant Potential

Research has shown that compounds structurally related to this compound exhibit significant antidepressant-like effects in animal models. These effects are often associated with increased serotonergic activity and modulation of dopaminergic pathways .

Properties

IUPAC Name

1-(4-phenylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h1-14,24,28H,15-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWXCLUKPBDDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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